![molecular formula C18H15BrN2O3S B11598531 N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B11598531.png)
N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(4-ブロモフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド」は、アセトアミド類に属する合成有機化合物です。この化合物は、ブロモフェニル基、フェニルピロリジノン部分、およびスルファニル結合を特徴とし、医薬品化学や材料科学など、さまざまな研究分野で注目されています。
2. 製法
合成経路と反応条件
「N-(4-ブロモフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド」の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、次のようなものがあります。
ピロリジノンコアの形成: フェニル置換ピロリジノンから出発して、適切なアミンとジケトンを含む環化反応によってコア構造を合成できます。
ブロモフェニル基の導入: ブロモフェニル基は、臭素化芳香族化合物を用いた求核置換反応によって導入できます。
スルファニル結合の形成: スルファニル結合は、チオール基をアセトアミド骨格に導入するチオール化反応によって形成できます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件(温度、圧力)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、ピロリジノン部分のカルボニル基を標的とし、アルコールに変換する可能性があります。
置換: ブロモフェニル基は、求核芳香族置換反応などのさまざまな置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)のような試薬を、穏やかな条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用します。
置換: 塩基の存在下で、アミンやチオールなどの求核剤を使用します。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ピロリジノン環のアルコール誘導体。
置換: 使用する求核剤に応じて、さまざまな置換芳香族化合物。
4. 科学研究への応用
化学
触媒作用: この化合物は、そのユニークな構造的特徴から、触媒反応においてリガンドとして機能する可能性があります。
材料科学: 特定の電子特性または光学特性を持つ新しい材料の開発における潜在的な用途。
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、薬物開発の候補となります。
タンパク質結合: その構造的特徴により、特定のタンパク質に結合し、生物学的経路に影響を与えることができます。
医学
薬物開発: 特定の疾患を標的とする新規医薬品開発におけるリード化合物としての潜在的な用途。
治療薬: 抗炎症作用や抗がん作用などの治療特性を示す可能性があります。
産業
化学合成: より複雑な分子の合成における中間体として使用されます。
高分子科学: ユニークな特性を持つポリマーの合成における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolidinone Core: Starting with a phenyl-substituted pyrrolidinone, the core structure can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, where a thiol group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone moiety, potentially converting them to alcohols.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structural features.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Protein Binding: Its structural features may allow it to bind to specific proteins, influencing biological pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential application in the synthesis of polymers with unique properties.
作用機序
「N-(4-ブロモフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド」の作用機序は、その特定の用途によって異なります。たとえば、酵素阻害剤として使用される場合、酵素の活性部位に結合し、基質のアクセスを阻止し、酵素活性を阻害する可能性があります。関与する分子標的と経路は、生物学的コンテキストに基づいて異なります。
6. 類似の化合物との比較
類似の化合物
- N-(4-クロロフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド
- N-(4-フルオロフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド
- N-(4-メチルフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド
独自性
「N-(4-ブロモフェニル)-2-[(2,5-ジオキソ-1-フェニルピロリジン-3-イル)スルファニル]アセトアミド」にブロモフェニル基が存在することで、ユニークな電子特性と立体特性が得られ、その反応性と生物学的標的との相互作用に影響を与えます。これは、フェニル環に異なる置換基を持つ類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide
Uniqueness
The presence of the bromophenyl group in “N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide” may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different substituents on the phenyl ring.
特性
分子式 |
C18H15BrN2O3S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H15BrN2O3S/c19-12-6-8-13(9-7-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,20,22) |
InChIキー |
VTQGDUTVQLFIPW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598449.png)

![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)
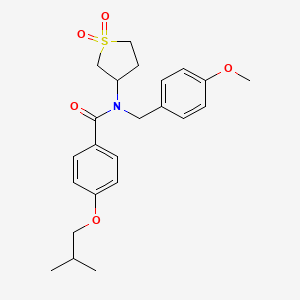
![prop-2-en-1-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598484.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598491.png)
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
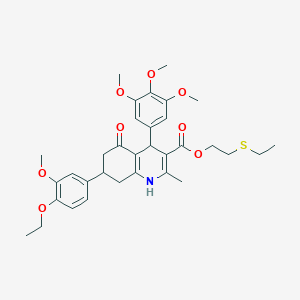
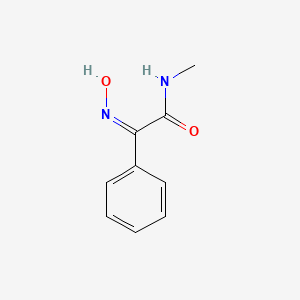
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
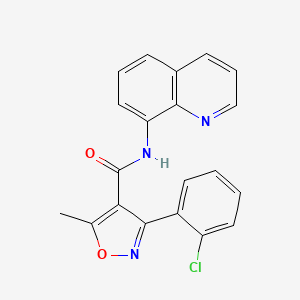
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
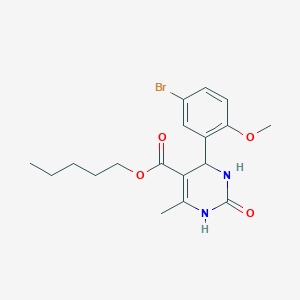
![ethyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598526.png)
